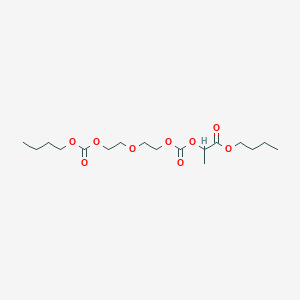![molecular formula C11H7NO B14746756 Naphtho[1,2-D][1,2]oxazole CAS No. 233-00-1](/img/structure/B14746756.png)
Naphtho[1,2-D][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-d]isoxazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[1,2-d]isoxazole can be synthesized through several methods. One common approach involves the oxidative cyclization of naphthaldehyde oximes. For instance, the conversion of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime to 9-methoxynaphtho[1,2-d]isoxazole 2-oxide using phenyliodine(III) diacetate (PIDA) as an oxidant . The reaction is typically carried out in deuterated dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
While specific industrial production methods for naphtho[1,2-d]isoxazole are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These methods would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-d]isoxazole undergoes various chemical reactions, including:
Cycloaddition: Naphtho[1,2-d]isoxazole can participate in 1,3-dipolar cycloaddition reactions to form substituted isoxazoles.
Common Reagents and Conditions
Oxidation: Phenyliodine(III) diacetate (PIDA) is commonly used as an oxidant.
Cycloaddition: Various dipolarophiles can be used in cycloaddition reactions, depending on the desired product.
Major Products Formed
Nitrile Oxides: Formed through oxidation reactions.
Substituted Isoxazoles: Formed through cycloaddition reactions.
Scientific Research Applications
Naphtho[1,2-d]isoxazole has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives are investigated for their potential as therapeutic agents due to their biological activity.
Materials Science: Naphtho[1,2-d]isoxazole derivatives are used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of naphtho[1,2-d]isoxazole involves its interaction with various molecular targets. For instance, the compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Naphtho[1,2-d]isoxazole can be compared with other similar compounds, such as:
Naphtho[2,1-d]oxazole: Another naphthalene-fused heterocycle with different electronic properties and reactivity.
Naphtho[1,8-de][1,2]oxazine:
Conclusion
Naphtho[1,2-d]isoxazole is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for synthetic chemists and researchers in medicinal chemistry and materials science.
Properties
CAS No. |
233-00-1 |
|---|---|
Molecular Formula |
C11H7NO |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
benzo[e][1,2]benzoxazole |
InChI |
InChI=1S/C11H7NO/c1-2-4-9-8(3-1)5-6-11-10(9)7-12-13-11/h1-7H |
InChI Key |
KZCMZPDROXCRGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


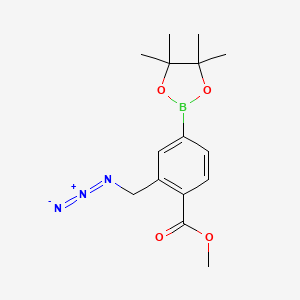


![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
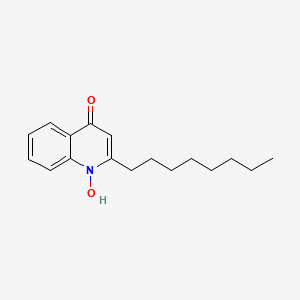
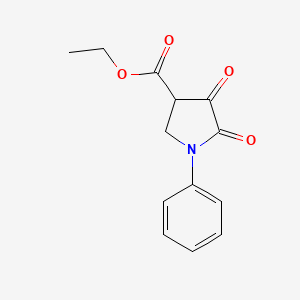
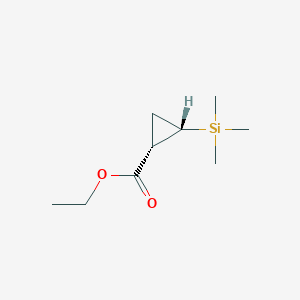


![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)

